trans-2,3-Dibromo-2-butene-1,4-diol (CAS 3234-02-4) is a bifunctional brominated alkene utilized primarily as a specialty activator in electronic fluxes, a high-temperature plasticizer in rubber compounding, and a reactive flame retardant in polymer synthesis [1]. Featuring a rigid trans-alkene backbone flanked by two bromine atoms and two terminal hydroxyl groups, this white crystalline solid (melting point 112–114 °C) offers a distinct thermal and chemical stability profile . In procurement and material selection contexts, it is prioritized for its ability to integrate directly into polymer matrices without exuding, and its capacity to disrupt metal oxides in soldering applications without leaving conductive residues, making it a critical raw material for high-precision manufacturing workflows [2].
Generic substitution of trans-2,3-Dibromo-2-butene-1,4-diol with unbrominated analogs (such as 2-butene-1,4-diol) or saturated brominated diols (like dibromoneopentyl glycol, DBNPG) fundamentally compromises application-critical performance [1]. In solder paste formulations, standard halogenated activators typically degrade post-reflow insulation resistance and leave corrosive residues, whereas trans-2,3-dibromo-2-butene-1,4-diol volatilizes cleanly while preventing side-balling [2]. In rubber processing, conventional plasticizers often suffer from surface blooming; however, this compound acts as a non-fugitive peptizer that is strictly triggered at processing temperatures above 120 °C . Furthermore, in polyurethane synthesis, saturated alternatives like DBNPG provide flame retardancy but lack the reactive double bond required for latent cross-linking, making this specific trans-alkene indispensable for dual-action polymer formulations .
In the formulation of lead-free solder pastes, halogenated activators are notoriously prone to causing ion migration and lowering insulation resistance. Comparative formulation data demonstrates that incorporating 0.1–5 wt% of trans-2,3-dibromo-2-butene-1,4-diol maintains high post-reflow insulation resistance and side-ball resistance compared to standard brominated alkane activators (e.g., 1,2,3,4-tetrabromobutane) [1]. Unlike conventional activators that leave conductive deposits, this compound efficiently destroys metal oxide films on PCBs and SMC/SMDs without leaving a corrosive flux residue [2].
| Evidence Dimension | Post-reflow insulation resistance and residue formation |
| Target Compound Data | Maintains high insulation resistance with zero corrosive flux residue at 0.1–5 wt% loading |
| Comparator Or Baseline | Standard brominated alkanes (e.g., 1,2,3,4-tetrabromobutane) which lower insulation resistance and leave conductive residues |
| Quantified Difference | Eliminates residue-induced ion migration while preserving alloy wettability |
| Conditions | Lead-free SMT solder paste reflow process |
Procurement teams sourcing for no-clean, high-precision electronic fluxes must select this compound to prevent PCB short-circuiting and ion migration.
Surface blooming (exudation) is a critical defect in rubber manufacturing when using standard low-temperature plasticizers. trans-2,3-Dibromo-2-butene-1,4-diol functions as a highly efficient, non-polluting plasticizer that exhibits zero blooming in the final cured product [1]. It is specifically triggered at processing temperatures above 120 °C, requiring a dosage of only 0.10% to 0.15% in Natural Rubber (NR) to achieve optimal internal mixing . This precise thermal activation prevents premature plasticization during lower-temperature handling stages.
| Evidence Dimension | Activation temperature and surface blooming |
| Target Compound Data | Activation >120 °C with 0% surface blooming at 0.10–0.15% dosage in NR |
| Comparator Or Baseline | Conventional low-temperature plasticizers which are prone to premature activation and surface exudation |
| Quantified Difference | Provides strict thermal control (>120 °C) and eliminates post-cure exudation defects |
| Conditions | Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR) high-temperature internal mixing |
Ensures defect-free surface finishes in manufactured rubber goods while minimizing additive volume requirements.
While saturated brominated diols like dibromoneopentyl glycol (DBNPG) are widely procured strictly for flame retardancy, they cannot participate in secondary curing mechanisms. trans-2,3-Dibromo-2-butene-1,4-diol provides equivalent reactive flame retardancy via its two hydroxyl groups, but its rigid trans-alkene core explicitly functions as a latent cross-linking agent for polyurethane prepolymers . This dual functionality allows polymer chemists to formulate resins that can undergo subsequent vinyl-based cross-linking to structurally enhance the mechanical rigidity and thermal stability of the final polymer matrix .
| Evidence Dimension | Polymer backbone reactivity |
| Target Compound Data | Provides both hydroxyl-based step-growth polymerization and alkene-based latent cross-linking |
| Comparator Or Baseline | Dibromoneopentyl glycol (DBNPG), which only provides hydroxyl-based polymerization |
| Quantified Difference | Enables secondary cross-linking stages not possible with saturated brominated diols |
| Conditions | Polyurethane prepolymer and polyester resin synthesis |
Allows manufacturers to procure a single additive that acts as both a reactive flame retardant and a structural cross-linker, reducing formulation complexity.
Due to its ability to disrupt metal oxides without leaving conductive residues, this compound is indicated as a surfactant and activator for medium-to-high-grade, environmentally friendly lead-free solder fluxes. It ensures complete solder joints and prevents ion migration on high-density PCBs [1].
In the manufacturing of Natural Rubber and Styrene-Butadiene Rubber, it is added at the beginning of the plasticizing process. Because it is strictly triggered above 120 °C and does not bloom, it is highly suited for high-temperature internal mixing where surface finish and low toxicity are paramount [2].
Procured as a reactive building block, it integrates directly into the polymer backbone to provide inherent flame retardancy. Its trans-double bond serves as a latent cross-linking site, making it specifically indicated for advanced polyurethane prepolymers requiring post-cure mechanical strengthening .
It is utilized as a specialized depolymerization agent under microwave irradiation to convert poly(ethylene terephthalate) (PET) waste into brominated oligomers, such as BDBHBT, which are subsequently deployed as highly effective green corrosion inhibitors for mild steel in acidic environments [3].
Irritant